![molecular formula C12H14ClN3 B5860705 (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5860705.png)
(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine, also known as CDC25A inhibitor II, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of CDC25A, a phosphatase enzyme that plays a crucial role in cell cycle regulation. The inhibition of CDC25A by (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been shown to have several biochemical and physiological effects, making it a promising tool for studying cell cycle regulation and cancer biology.
作用機序
The mechanism of action of (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine involves the inhibition of (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine, which is a phosphatase enzyme that plays a crucial role in cell cycle regulation. By inhibiting (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine, this compound prevents the dephosphorylation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
The inhibition of (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine by (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has several biochemical and physiological effects. In addition to inducing cell cycle arrest and apoptosis in cancer cells, this compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Furthermore, (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in lab experiments is its specificity for (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine. This allows researchers to selectively inhibit (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine without affecting other phosphatase enzymes, which can lead to off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the research on (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine. One area of research is in the development of new cancer therapies that target (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine using this compound or its derivatives. Another area of research is in the study of the role of (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in other biological processes, such as embryonic development and neuronal function. Additionally, the development of new methods for synthesizing and delivering this compound could expand its potential applications in scientific research.
合成法
The synthesis of (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine involves several steps, starting with the reaction of 2-chlorobenzaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a base to form an imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield the amine product.
科学的研究の応用
(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology, where the inhibition of (2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising tool for developing new cancer therapies.
特性
IUPAC Name |
2-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-7-10(2)16(15-9)8-14-12-6-4-3-5-11(12)13/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUAGQKZGMONOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)
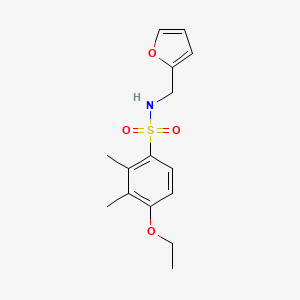

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)
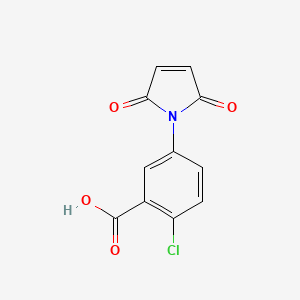
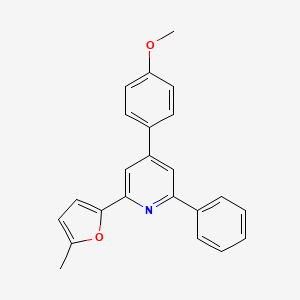
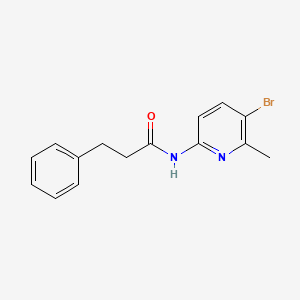

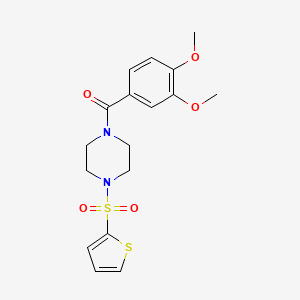
![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5860720.png)